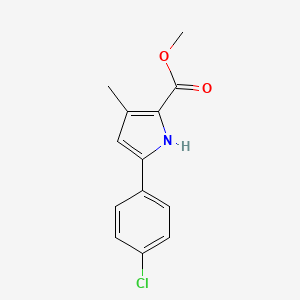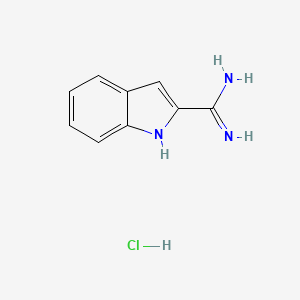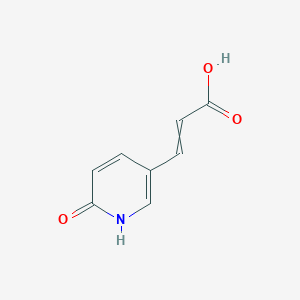
(2E)-3-(6-Hydroxypyridin-3-YL)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(6-Hydroxypyridin-3-YL)prop-2-enoic acid is an organic compound characterized by the presence of a hydroxyl group attached to a pyridine ring and a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(6-Hydroxypyridin-3-YL)prop-2-enoic acid typically involves the condensation of 6-hydroxypyridine-3-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in the pyridine ring can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The propenoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products:
- Oxidation products include 6-oxo-pyridine-3-carboxylic acid.
- Reduction products include 3-(6-hydroxypyridin-3-yl)propanoic acid.
- Substitution products vary depending on the substituent introduced.
科学的研究の応用
(2E)-3-(6-Hydroxypyridin-3-YL)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2E)-3-(6-Hydroxypyridin-3-YL)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the propenoic acid moiety can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties.
類似化合物との比較
6-Hydroxypyridine-3-carboxylic acid: Shares the pyridine ring with a hydroxyl group but lacks the propenoic acid moiety.
3-(6-Hydroxypyridin-3-yl)propanoic acid: Similar structure but with a saturated propanoic acid chain instead of the unsaturated propenoic acid.
Uniqueness: (2E)-3-(6-Hydroxypyridin-3-YL)prop-2-enoic acid is unique due to the presence of both the hydroxyl group on the pyridine ring and the unsaturated propenoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1-5H,(H,9,10)(H,11,12) |
InChIキー |
GPGCFLDKCNSBSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC=C1C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)

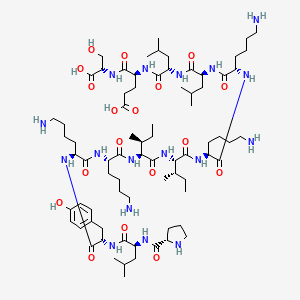
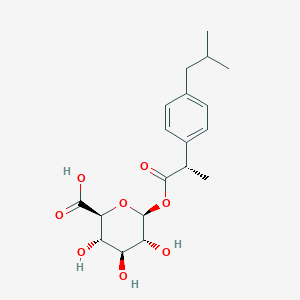
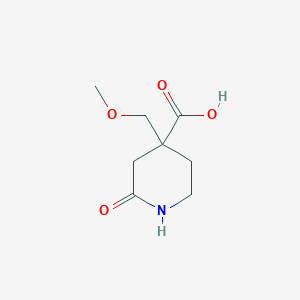

![3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid](/img/structure/B12438878.png)
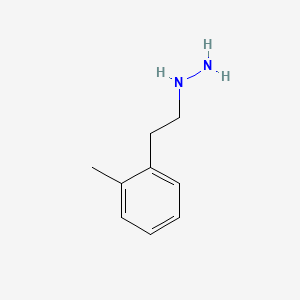
![ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12438888.png)
